molecular formula C21H28O5 B195564 Aldosterone CAS No. 52-39-1

Aldosterone

Cat. No. B195564
CAS RN: 52-39-1
M. Wt: 360.4 g/mol
InChI Key: PQSUYGKTWSAVDQ-UHFFFAOYSA-N
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Future Directions

Significant progress has been made in the measurement of aldosterone. In Japan, this compound can now be measured by the sandwich chemi-luminescent enzyme immunoassay (CLEIA) method . There is a major renaissance in interest concerning the role of this compound excess in human hypertension that has arisen in part from the gradual realization that primary aldosteronism is much more common than previously thought .

Biochemical Analysis

Biochemical Properties

Aldosterone interacts with various enzymes and proteins to exert its effects. It primarily acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . It influences the reabsorption of sodium and excretion of potassium (from and into the tubular fluids, respectively) of the kidney . This compound also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound activates PI3K–AKT and MAPK via the mineralocorticoid receptor and transactivation of EGFR, which leads to mesangial cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the proportion of hypokalemia and plasma this compound concentration decreased over time in patients with primary aldosteronism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a double-transgenic rat model, this compound dose-dependently blocked increases in this compound, prevented development of cardiac and renal functional abnormalities independent of blood pressure changes, and prolonged survival .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the body from corticosterone, a steroid derived from cholesterol . The production of this compound in the zona glomerulosa of the adrenal cortex is regulated by the renin-angiotensin system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts by binding to and activating a receptor in the cytoplasm of renal tubular cells . It also influences the reabsorption of sodium and excretion of potassium of the kidney, thereby indirectly influencing water retention or loss, blood pressure, and blood volume .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, immunofluorescence confocal microscopy allowed for the precise anatomical localization of this compound with its processing enzyme CYP11B2 predominantly within the intracardiac ganglia of rat atria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized through a series of chemical reactions starting from cholesterol. The key steps involve the conversion of cholesterol to pregnenolone, followed by several hydroxylation and oxidation reactions to form this compound . The process requires specific enzymes such as cholesterol side-chain cleavage enzyme and this compound synthase .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process is optimized to ensure high yield and purity of the hormone .

properties

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52-39-1
Record name Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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